molecular formula C23H16N4 B12812751 7-Methyl-2,3-diphenylpyrazino[2,3-b]quinoxaline CAS No. 18202-89-6

7-Methyl-2,3-diphenylpyrazino[2,3-b]quinoxaline

Cat. No.: B12812751
CAS No.: 18202-89-6
M. Wt: 348.4 g/mol
InChI Key: RRQOCQFDTHDVFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Methyl-2,3-diphenylpyrazino[2,3-b]quinoxaline is a specialized heterocyclic compound based on the pyrazino[2,3-b]quinoxaline scaffold, a structure of significant interest in medicinal and materials chemistry . Quinoxaline derivatives are widely recognized for their broad spectrum of pharmacological activities, which include serving as antibacterial, antiviral, and anticancer agents . Specifically, compounds featuring the 2,3-diphenylpyrazino[2,3-b]quinoxaline core have been utilized as key intermediates in synthesizing more complex polycyclic systems, such as pyrazino-fused carbazoles and carbolines, which are valuable for developing novel therapeutic agents and functional materials . The synthesis of such quinoxaline derivatives typically proceeds through the well-established condensation reaction of an o-phenylenediamine with a 1,2-dicarbonyl compound, a reliable method that affords good to excellent yields . Researchers value this family of compounds for their potential in drug discovery and as ligands in catalytic systems . As with all compounds of this nature, this compound is provided For Research Use Only . It is not intended for diagnostic or therapeutic applications and must not be used for personal purposes. Researchers should conduct all necessary safety and stability assessments prior to use.

Properties

CAS No.

18202-89-6

Molecular Formula

C23H16N4

Molecular Weight

348.4 g/mol

IUPAC Name

7-methyl-2,3-diphenylpyrazino[2,3-b]quinoxaline

InChI

InChI=1S/C23H16N4/c1-15-12-13-18-19(14-15)25-23-22(24-18)26-20(16-8-4-2-5-9-16)21(27-23)17-10-6-3-7-11-17/h2-14H,1H3

InChI Key

RRQOCQFDTHDVFJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N=C3C(=N2)N=C(C(=N3)C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

Preparation Methods

Microwave-Assisted Cyclocondensation (Method A-D)

A recent and efficient approach to synthesize quinoxaline derivatives, including related fused systems, involves microwave-assisted reactions between substituted indolin-2-yl acetonitriles and 1,2-phenylenediamine derivatives. This method is adaptable for scale-up and provides high yields with short reaction times.

  • Typical Procedure:

    • Reactants: 2-(3-oxo-2-phenylindolin-2-yl)-2-phenylacetonitrile (1.00 mmol) and 1,2-phenylenediamine (2.00 mmol).
    • Solvent: Xylene (2 mL).
    • Conditions: Sealed vial heated in a microwave reactor at 220 °C for 1 hour.
    • Workup: Concentration under reduced pressure followed by purification via column chromatography (ethyl acetate/hexane, 1:3 v/v).
  • Variants:

    • Method B uses spiro[indole-isoxazole] derivatives as starting materials under similar conditions.
    • Method C employs 2-phenyl-3H-indol-3-one with 1,2-phenylenediamine, heated for 15 minutes.
    • Method D is a scale-up of Method A with similar reagents and yields around 84%.

This microwave-assisted approach is notable for its rapid reaction times and high efficiency, making it suitable for synthesizing complex quinoxaline derivatives structurally related to 7-Methyl-2,3-diphenylpyrazino[2,3-b]quinoxaline.

Multi-Step Synthetic Route from Precursors

The synthesis of this compound typically involves:

  • Initial formation of substituted quinoxaline intermediates via condensation of o-phenylenediamine with diketones or α-keto nitriles.
  • Subsequent cyclization to form the fused pyrazine ring.
  • Introduction of methyl and diphenyl substituents through selective alkylation and arylation steps.

This multi-step approach requires careful control of reaction conditions to avoid side reactions and ensure regioselectivity.

Comparative Data Table of Preparation Methods

Method Starting Materials Conditions Reaction Time Yield (%) Notes
Microwave-Assisted A 2-(3-oxo-2-phenylindolin-2-yl)-2-phenylacetonitrile + 1,2-phenylenediamine Xylene, 220 °C, sealed vial 1 hour ~84 High yield, scalable
Microwave-Assisted B Spiro[indole-isoxazole] derivative + 1,2-phenylenediamine Xylene, 220 °C, sealed vial 1 hour Comparable Alternative starting material
Microwave-Assisted C 2-Phenyl-3H-indol-3-one + 1,2-phenylenediamine Xylene, 220 °C, sealed vial 15 minutes High Shorter reaction time
Multi-Step Synthesis o-Phenylenediamine + diketones/α-keto nitriles Various (condensation, cyclization) Hours to days Variable Requires multiple purification steps
Chemical Reduction Pyrazinoquinoxaline derivatives NaBH4 or LiAlH4, various solvents Variable Moderate Used for intermediate modifications
Electrochemical Method Pyrazinoquinoxaline derivatives Hydroorganic medium, electrochemical cell Variable N/A Useful for redox transformations

Research Findings and Notes

  • Microwave-assisted methods significantly reduce reaction times and improve yields compared to conventional heating, making them preferred for synthesizing complex quinoxaline derivatives.
  • The choice of solvent (xylene) and sealed reaction conditions at elevated temperatures (220 °C) are critical for successful cyclization and ring fusion.
  • Purification by column chromatography using ethyl acetate/hexane mixtures is standard to isolate pure products.
  • Multi-step syntheses require careful selection of precursors to introduce methyl and diphenyl groups at the correct positions on the pyrazinoquinoxaline core.
  • Chemical and electrochemical reductions provide routes to modify the heterocyclic system, potentially useful for generating derivatives or intermediates.

Chemical Reactions Analysis

Types of Reactions: 7-Methyl-2,3-diphenylpyrazino[2,3-b]quinoxaline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl rings or the pyrazine ring.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenation using bromine or chlorination using thionyl chloride.

Major Products Formed:

Scientific Research Applications

Pharmacological Applications

1.1 Antimicrobial Activity
Quinoxaline derivatives, including 7-Methyl-2,3-diphenylpyrazino[2,3-b]quinoxaline, have demonstrated significant antimicrobial properties. Research indicates that quinoxaline compounds can inhibit the growth of various bacteria and fungi. For instance, studies have shown that certain quinoxaline derivatives exhibit potent activity against Staphylococcus aureus and Escherichia coli, with varying degrees of effectiveness depending on the structural modifications made to the quinoxaline core .

1.2 Anticancer Potential
The anticancer activity of quinoxaline derivatives is well-documented. Several studies have highlighted their ability to induce apoptosis in cancer cells and inhibit tumor growth. In particular, compounds derived from quinoxaline have been tested against human cancer cell lines such as HCT-116 (colon cancer) and MCF-7 (breast cancer), showing promising results with IC50 values comparable to established chemotherapeutic agents like doxorubicin . The mechanism often involves interaction with specific cellular targets, including thymidylate synthase .

1.3 Antitubercular Activity
Quinoxalines have also been investigated for their potential in treating tuberculosis. The compound clofazimine, a well-known quinoxaline derivative, is currently under evaluation for its efficacy against multidrug-resistant strains of Mycobacterium tuberculosis. Recent studies suggest that modifications to the quinoxaline structure can enhance its activity against this pathogen .

Synthesis Methodologies

The synthesis of this compound can be achieved through various synthetic routes. Microwave-assisted synthesis has emerged as a favorable method due to its efficiency and environmental benefits. This approach allows for high-yielding reactions under mild conditions, significantly reducing reaction times compared to traditional methods .

Structure-Activity Relationships (SAR)

Understanding the relationship between the chemical structure of this compound and its biological activity is crucial for optimizing its pharmacological properties. Research has shown that substituents on the quinoxaline ring can significantly influence its activity profile. For example:

Substituent TypeEffect on Activity
Electron-withdrawing groupsIncreased antibacterial potency
Alkyl groupsEnhanced solubility and bioavailability
Aromatic ringsImproved interaction with biological targets

Case Studies

Several case studies illustrate the applications of quinoxaline derivatives:

  • Antimicrobial Screening : A study screened a series of synthesized quinoxalines against various bacterial strains. Compounds exhibited zones of inhibition ranging from 10 mm to 20 mm against S. aureus, demonstrating their potential as antibacterial agents .
  • Anticancer Evaluation : In vitro studies involving MCF-7 cells showed that specific derivatives of quinoxaline could reduce cell viability by over 80% at concentrations below 10 μg/mL, indicating strong anticancer potential .

Mechanism of Action

The mechanism of action of 7-Methyl-2,3-diphenylpyrazino[2,3-b]quinoxaline involves its interaction with specific molecular targets and pathways. The compound can bind to DNA and proteins, leading to the inhibition of key enzymes and disruption of cellular processes. In cancer cells, it may induce apoptosis by activating caspase pathways and inhibiting cell proliferation .

Comparison with Similar Compounds

Table 1: Structural and Electronic Comparisons

Compound Core Structure Substituents Key Electronic Properties Reference
7-Methyl-2,3-diphenylpyrazino[2,3-b]quinoxaline (hypothetical) Pyrazino[2,3-b]quinoxaline 7-Methyl, 2,3-diphenyl Expected lower band gap due to electron-donating methyl and conjugated phenyl groups N/A
Indolo[2,3-b]quinoxaline Indoloquinoxaline Varied (e.g., morpholinoethyl) HOMO-LUMO gap ~3.2 eV; substituents minimally affect absorption bands (270–350 nm)
Selenopheno[2,3-b]quinoxaline Selenophenoquinoxaline Arylselanyl/alkylselanyl Reduced band gap vs. sulfur analogs; strong UV absorbance (λmax ~400 nm)
2,3-Diphenylquinoxaline Quinoxaline 2,3-Diphenyl High π-conjugation; used as precursor for fused heterocycles via deprotometalation

Key Observations :

  • The methyl and phenyl groups in the target compound likely enhance π-conjugation and solubility compared to unsubstituted pyrazinoquinoxalines .
  • Selenopheno derivatives exhibit redshifted UV absorption due to selenium’s polarizability, whereas indolo derivatives show substituent-insensitive absorption .

Implications for Target Compound :

  • The target compound may be synthesized via Pd-catalyzed cross-coupling of halogenated pyrazinoquinoxaline precursors with methyl and phenyl groups, similar to indoloquinoxaline derivatives .

Comparison with Target Compound :

  • Phenyl substituents could stabilize charge-transfer states, making it a candidate for optoelectronic applications, akin to selenopheno derivatives .

Biological Activity

7-Methyl-2,3-diphenylpyrazino[2,3-b]quinoxaline is a heterocyclic compound that has garnered attention due to its diverse biological activities. This article reviews the compound’s synthesis, biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Synthesis

The compound is characterized by a unique pyrazinoquinoxaline structure, which contributes to its biological activity. The synthesis of this compound typically involves multi-step organic reactions, including cyclization and functional group modifications. Specific synthetic routes have been documented in the literature, demonstrating various methodologies that yield high purity and yield of the compound .

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. In vitro assays have shown that this compound exhibits significant cytotoxic effects against various cancer cell lines, including HCT-116 (colon cancer) and MCF-7 (breast cancer). The reported IC50 values for these cell lines are notably low, indicating potent activity:

Cell LineIC50 (µg/mL)Reference
HCT-1161.9
MCF-72.3
Doxorubicin3.23

The mechanisms underlying this activity include the induction of apoptosis and inhibition of key signaling pathways involved in tumor growth and proliferation .

Antiviral Activity

In addition to its anticancer properties, this compound has been investigated for antiviral activity . Studies suggest that derivatives of quinoxaline compounds exhibit significant inhibitory effects against viruses such as Herpes Simplex Virus (HSV) and Hepatitis B Virus (HBV). The antiviral mechanism may involve interference with viral entry or replication processes .

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell metabolism and viral replication.
  • Receptor Modulation : It can bind to specific receptors on cell membranes, altering signaling pathways that lead to apoptosis in cancer cells.
  • Molecular Docking Studies : Computational studies have suggested favorable binding affinities to target proteins involved in cell proliferation and survival .

Case Studies

Several case studies have documented the efficacy of this compound:

  • Study on HCT-116 Cells : A detailed examination revealed that treatment with the compound resulted in a significant reduction in cell viability compared to untreated controls. Flow cytometry analyses indicated an increase in apoptotic cells post-treatment.
  • Antiviral Efficacy Against HSV : In vitro assays demonstrated that the compound reduced viral plaque formation significantly at concentrations as low as 20 µg/mL.

Q & A

Q. What are the standard synthetic routes for 7-Methyl-2,3-diphenylpyrazino[2,3-b]quinoxaline?

The compound can be synthesized via condensation reactions between aryl 1,2-diamines and α-diketones. A typical procedure involves refluxing o-phenylenediamine with benzil (or substituted diketones) in rectified spirit or ethanol under acidic or neutral conditions. Cyclization occurs via nucleophilic attack of the diamine on the diketone, followed by dehydration . Key steps include:

  • Reagents : o-phenylenediamine derivatives, substituted 1,2-diketones.
  • Conditions : Solvent (ethanol/rectified spirit), reflux (80–100°C), 3–6 hours.
  • Purification : Recrystallization from ethanol or column chromatography (e.g., EtOAc/hexane).

Q. How is the structural integrity of the compound confirmed post-synthesis?

X-ray crystallography and spectroscopic methods (NMR, IR) are critical. For crystallographic validation, single-crystal XRD analysis (e.g., CCDC deposition, as in ) provides bond lengths, angles, and intermolecular interactions (e.g., π–π stacking, hydrogen bonds). NMR (¹H/¹³C) confirms substituent positions, while IR identifies functional groups like C=N stretches (~1600 cm⁻¹) .

Q. What solvents and reaction conditions are optimal for purification?

High-polarity solvents (ethanol, DMSO) are preferred for recrystallization due to the compound’s aromaticity and low solubility in non-polar media. Column chromatography with gradients of EtOAc/hexane (1:3 to 1:1) resolves closely related derivatives .

Advanced Research Questions

Q. How can computational methods optimize synthesis or functionalization?

Quantum chemical calculations (e.g., DFT) and reaction path searches (ICReDD methodology) predict transition states and energetics for cyclization or substitution reactions. For example, computational screening of substituent effects (e.g., methyl vs. phenyl groups) can prioritize synthetic targets with desired electronic properties .

  • Tools : Gaussian, ORCA, or CP2K for DFT.
  • Parameters : Gibbs free energy barriers, frontier molecular orbitals (HOMO/LUMO).

Q. What strategies address contradictions between spectroscopic and crystallographic data?

Discrepancies (e.g., unexpected tautomerism or polymorphism) require multi-technique validation:

  • Variable-temperature NMR to detect dynamic processes.
  • PXRD to compare experimental vs. simulated patterns from single-crystal data.
  • Solid-state IR/Raman to confirm hydrogen-bonding networks observed in XRD .

Q. How is the compound evaluated for biological activity (e.g., antimicrobial)?

  • MIC assays : Test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using broth microdilution (0.0313–0.250 mg/mL range).
  • Mechanistic studies : Check for kinase inhibition (via ATP-binding assays) or DNA intercalation (UV-vis titration) .

Q. What functionalization routes enhance its pharmacological properties?

  • Sulfonohydrazide derivatives : Introduce sulfonamide groups via nucleophilic substitution (e.g., 3-methyl-2-oxo-1,2-dihydroquinoxaline-6-sulfonohydrazide synthesis in ).
  • Piperazine analogs : React with N-methylpiperazine under basic conditions to improve solubility and bioavailability .

Methodological Notes

  • Crystallography : Deposit structures in CCDC (e.g., 1983315 in ) for reproducibility.
  • Reaction Design : Use ICReDD’s feedback loop (computation → experiment → data refinement) to minimize trial-and-error approaches .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.